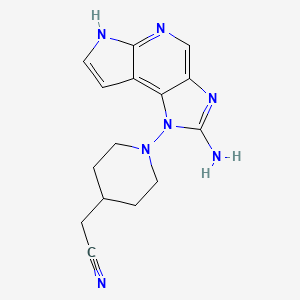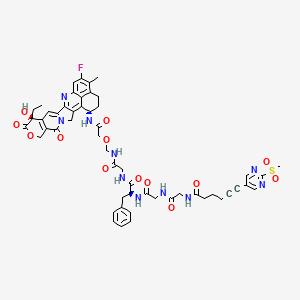
2-MSP-5-HA-GGFG-NH-CH2-O-CH2-CO-Exatecan
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-MSP-5-HA-GGFG-NH-CH2-O-CH2-CO-Exatecan is a drug-linker conjugate used in antibody-drug conjugates (ADCs). This compound consists of a cleavable linker and Exatecan, a potent topoisomerase I inhibitor. It is designed to be linked to antibodies, such as anti-Her3 antibodies, to target specific cancer cells .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-MSP-5-HA-GGFG-NH-CH2-O-CH2-CO-Exatecan involves multiple steps. The process starts with the preparation of the cleavable linker, which is then conjugated to Exatecan. The reaction conditions typically involve the use of organic solvents and controlled temperatures to ensure the stability of the compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated systems and stringent quality control measures to ensure the purity and consistency of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2-MSP-5-HA-GGFG-NH-CH2-O-CH2-CO-Exatecan undergoes various chemical reactions, including:
Cleavage Reactions: The cleavable linker is designed to be broken down under specific conditions, releasing Exatecan.
Conjugation Reactions: The compound can be conjugated to antibodies through amide bond formation
Common Reagents and Conditions
Common reagents used in these reactions include organic solvents like dimethyl sulfoxide (DMSO) and coupling agents for amide bond formation. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the stability of the compound .
Major Products
The major product of these reactions is the conjugate of this compound with the target antibody, such as anti-Her3 antibody .
Applications De Recherche Scientifique
2-MSP-5-HA-GGFG-NH-CH2-O-CH2-CO-Exatecan has several scientific research applications, including:
Cancer Research: Used in the development of ADCs for targeted cancer therapy.
Biological Studies: Helps in studying the mechanisms of drug delivery and release in targeted cells.
Medicinal Chemistry: Aids in the design and synthesis of new drug-linker conjugates for therapeutic applications
Mécanisme D'action
The mechanism of action of 2-MSP-5-HA-GGFG-NH-CH2-O-CH2-CO-Exatecan involves the following steps:
Targeting: The conjugate binds to the target cancer cell through the antibody.
Internalization: The conjugate is internalized into the cancer cell.
Cleavage: The cleavable linker is broken down, releasing Exatecan.
Inhibition: Exatecan inhibits topoisomerase I, leading to DNA damage and cell death
Comparaison Avec Des Composés Similaires
Similar Compounds
Auristatin: Another drug-linker conjugate used in ADCs.
Maytansinoids: Potent cytotoxic agents used in ADCs.
Pyrrolobenzodiazepines: DNA-damaging agents used in ADCs
Uniqueness
2-MSP-5-HA-GGFG-NH-CH2-O-CH2-CO-Exatecan is unique due to its specific cleavable linker and the use of Exatecan, which is a potent topoisomerase I inhibitor. This combination allows for targeted delivery and effective inhibition of cancer cell growth .
Propriétés
Formule moléculaire |
C53H55FN10O13S |
|---|---|
Poids moléculaire |
1091.1 g/mol |
Nom IUPAC |
N-[2-[[2-[[(2S)-1-[[2-[[2-[[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]amino]-2-oxoethoxy]methylamino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]-6-(2-methylsulfonylpyrimidin-5-yl)hex-5-ynamide |
InChI |
InChI=1S/C53H55FN10O13S/c1-4-53(73)35-18-40-48-33(25-64(40)50(71)34(35)26-77-51(53)72)47-37(16-15-32-29(2)36(54)19-38(63-48)46(32)47)61-45(69)27-76-28-60-43(67)23-57-49(70)39(17-30-11-7-5-8-12-30)62-44(68)24-56-42(66)22-55-41(65)14-10-6-9-13-31-20-58-52(59-21-31)78(3,74)75/h5,7-8,11-12,18-21,37,39,73H,4,6,10,14-17,22-28H2,1-3H3,(H,55,65)(H,56,66)(H,57,70)(H,60,67)(H,61,69)(H,62,68)/t37-,39-,53-/m0/s1 |
Clé InChI |
NHWYUGQZZZWOGL-JWSBGTHYSA-N |
SMILES isomérique |
CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C5[C@H](CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)COCNC(=O)CNC(=O)[C@H](CC7=CC=CC=C7)NC(=O)CNC(=O)CNC(=O)CCCC#CC8=CN=C(N=C8)S(=O)(=O)C)O |
SMILES canonique |
CCC1(C2=C(COC1=O)C(=O)N3CC4=C5C(CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)COCNC(=O)CNC(=O)C(CC7=CC=CC=C7)NC(=O)CNC(=O)CNC(=O)CCCC#CC8=CN=C(N=C8)S(=O)(=O)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![trisodium;4-[3-[(E,1Z)-3-[(3E)-3-[3,3-bis[2-phenyl-1-(4-sulfonatobutyl)indol-3-yl]prop-2-enylidene]-2-chlorocyclopenten-1-yl]-1-[2-phenyl-1-(4-sulfonatobutyl)indol-1-ium-3-ylidene]prop-2-enyl]-2-phenylindol-1-yl]butane-1-sulfonate](/img/structure/B15137732.png)
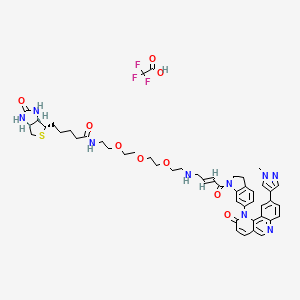
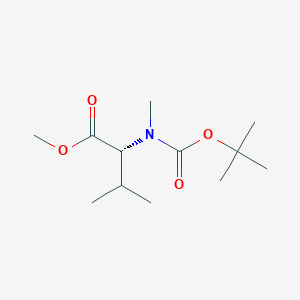
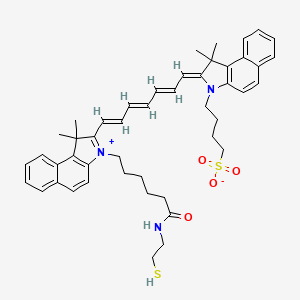
![N-hydroxy-4-[[4-(3-methoxyphenyl)phenyl]carbamoylamino]benzamide](/img/structure/B15137763.png)
![N-[(E)-[4-[2-(4-ethylanilino)-2-oxoethoxy]-3-methoxyphenyl]methylideneamino]-2-(4-methoxyphenyl)quinoline-4-carboxamide](/img/structure/B15137778.png)
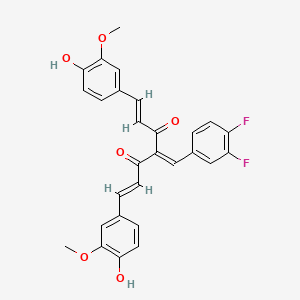
![[(1S,2R,3R,4R,5S,6S,8R,9R,10R,13S,16S,17R,18R)-11-ethyl-5,8-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate](/img/structure/B15137784.png)
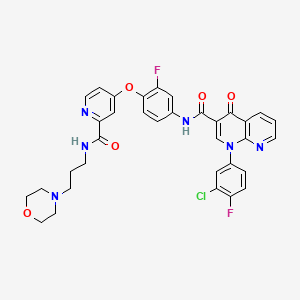
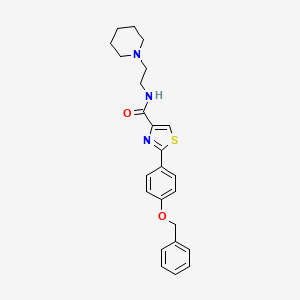
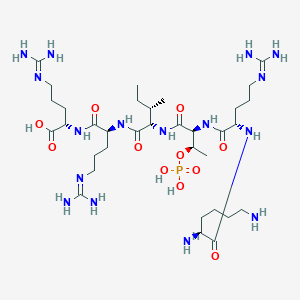

amino]-4-(113C)methyl(1,2,3,4,5-13C5)pentanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B15137819.png)
